3-Butyn-2-one, 4-(1-hydroxycyclohexyl)-
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Overview
Description
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C10H14O2 It is a derivative of 3-Butyn-2-one, featuring a hydroxycyclohexyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- typically involves the reaction of 3-Butyn-2-one with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.
Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated derivatives or other substituted products.
Scientific Research Applications
3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can:
Bind to Active Sites: Interact with the active sites of enzymes, altering their activity.
Modulate Pathways: Influence biochemical pathways by acting as an inhibitor or activator.
Form Reactive Intermediates: Generate reactive intermediates that participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
3-Butyn-2-one: A simpler analog without the hydroxycyclohexyl group.
4-Phenyl-3-butyn-2-one: Contains a phenyl group instead of a hydroxycyclohexyl group.
Cyclohexanone Derivatives: Compounds with similar cyclohexanone structures but different substituents.
Properties
CAS No. |
13757-06-7 |
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Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-(1-hydroxycyclohexyl)but-3-yn-2-one |
InChI |
InChI=1S/C10H14O2/c1-9(11)5-8-10(12)6-3-2-4-7-10/h12H,2-4,6-7H2,1H3 |
InChI Key |
GZWKUDWNLSHLEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1(CCCCC1)O |
Origin of Product |
United States |
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